di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)phosphine oxide
CAS No.:
Cat. No.: VC20148862
Molecular Formula: C27H40O4P2
Molecular Weight: 490.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H40O4P2 |
|---|---|
| Molecular Weight | 490.6 g/mol |
| IUPAC Name | (2S,3S)-3-tert-butyl-2-ditert-butylphosphoryl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole |
| Standard InChI | InChI=1S/C27H40O4P2/c1-25(2,3)32-23-18(22-19(29-10)15-13-16-20(22)30-11)14-12-17-21(23)31-24(32)33(28,26(4,5)6)27(7,8)9/h12-17,24H,1-11H3/t24-,32-/m0/s1 |
| Standard InChI Key | FOFSIWINXJCDGO-BNHRFMORSA-N |
| Isomeric SMILES | CC(C)(C)[P@@]1[C@H](OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)P(=O)(C(C)(C)C)C(C)(C)C |
| Canonical SMILES | CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)P(=O)(C(C)(C)C)C(C)(C)C |
Introduction
1. Introduction
Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d]13oxaphosphol-2-yl)phosphine oxide is a complex organophosphorus compound. It is characterized by its unique dihydrobenzo[d] oxaphosphol core fused with tert-butyl and dimethoxyphenyl substituents. This compound likely finds applications in advanced organic synthesis, catalysis, or material science due to the presence of phosphorus and bulky tert-butyl groups.
2. Structural Features
Chirality
The compound exhibits stereochemistry at two positions (2S and 3S), indicating its potential use in enantioselective reactions or as a chiral ligand.
Functional Groups
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Phosphine Oxide: The presence of a phosphine oxide functional group enhances thermal stability and polarity.
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Methoxy Groups: The dimethoxyphenyl substituent contributes to electron-donating properties.
3. Synthesis and Preparation
The synthesis of such compounds typically involves:
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Formation of the Oxaphosphol Ring: This step involves cyclization reactions using phosphorus trichloride or related reagents.
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Introduction of Substituents: Friedel–Crafts alkylation or similar methods are used to attach tert-butyl and dimethoxyphenyl groups.
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Oxidation: Conversion of phosphine to phosphine oxide occurs via controlled oxidation using hydrogen peroxide or similar oxidants.
4. Applications
Catalysis
Phosphine oxides are widely used as ligands in transition-metal catalysis. The bulky tert-butyl groups provide steric hindrance, which can influence selectivity in catalytic reactions.
Material Science
The rigid structure and thermal stability make it suitable for high-temperature applications or as a precursor for advanced materials.
Organic Synthesis
Its chiral centers suggest potential use in asymmetric synthesis as a chiral auxiliary or catalyst.
6. Analytical Characterization
To confirm its structure and purity:
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NMR Spectroscopy (¹H, ¹³C, and ³¹P): Used to identify chemical environments.
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Mass Spectrometry (MS): Determines molecular weight and fragmentation pattern.
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X-ray Crystallography: Confirms stereochemistry and molecular geometry.
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IR Spectroscopy: Detects functional groups like P=O and C-H stretches.
7. Safety Considerations
While specific safety data for this compound is unavailable, general guidelines include:
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Avoid inhalation or contact with skin.
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Store in a cool, dry place away from oxidizing agents.
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Use personal protective equipment (PPE) during handling.
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